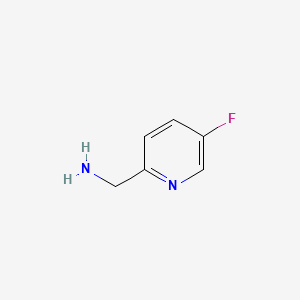

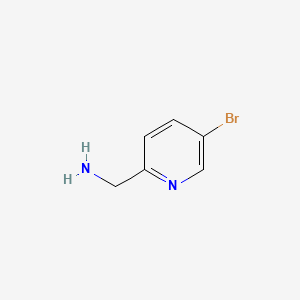

(5-Fluoropyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALKYGZLLCDVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663732 | |

| Record name | 1-(5-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561297-96-9 | |

| Record name | 5-Fluoro-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561297-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and basicity, thereby enhancing its potential as a scaffold for novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and safety information, to support its application in research and development. The strategic placement of the fluorine atom and the aminomethyl group makes this compound a versatile building block for creating diverse molecular architectures with potential biological activities.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| CAS Number | 561297-96-9 | [3] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa (Predicted) | 7.21 ± 0.29 | |

| LogP (Computed) | -0.2 | [3] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene and amine protons of the aminomethyl group. The fluorine atom will cause characteristic splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the aminomethyl group and cleavage of the pyridine ring.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a potential synthetic route can be conceptualized based on established methodologies for analogous compounds.

A plausible approach involves the reduction of 5-fluoropicolinonitrile. This common precursor can be reduced to the corresponding amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway to this compound.

The reactivity of this compound is characterized by the nucleophilicity of the primary amine and the electronic properties of the fluorinated pyridine ring. The amino group can readily undergo reactions such as acylation, alkylation, and Schiff base formation. The pyridine nitrogen provides a site for protonation and coordination to metal centers. The fluorine atom, being electron-withdrawing, influences the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions.[4]

Biological Activity and Drug Development Potential

The incorporation of fluorine into pyridine-containing molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2][5] While specific biological data for this compound is not extensively documented, the broader class of fluorinated pyridine derivatives has shown a wide range of biological activities, including applications as antimalarials and agents with antiproliferative effects.[6][7]

The structure-activity relationship (SAR) studies of related 2-aminomethylpyridine derivatives suggest that modifications to the amino group and the pyridine core can significantly impact biological activity.[6] Therefore, this compound represents a valuable starting point for the design and synthesis of novel compounds with therapeutic potential.

Potential Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridine-based structures in kinase inhibitors, it is plausible that derivatives of this compound could interact with various protein kinases involved in cell signaling pathways.

Caption: Hypothetical interaction with a protein kinase signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[3]

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For a comprehensive list of precautionary statements, refer to the supplier's safety data sheet (SDS).

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a need for more comprehensive experimental data on its physical and chemical properties, the available information, combined with an understanding of related fluorinated pyridines, provides a solid foundation for its use in research. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its utility and impact in the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of (5-Fluoropyridin-2-yl)methanamine. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of the fluoropyridine motif, which is a key pharmacophore in numerous bioactive molecules.

Molecular Structure and Identifiers

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and an aminomethyl group at the 2-position of the pyridine ring.

Table 1: Chemical Identifiers and Structural Information [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 561297-96-9 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Canonical SMILES | C1=CC(=NC=C1F)CN |

| InChI | InChI=1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 |

| InChIKey | OALKYGZLLCDVEN-UHFFFAOYSA-N |

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The following data are primarily computed properties sourced from comprehensive chemical databases.[1]

Table 2: Physicochemical Properties [1]

| Property | Value |

| Exact Mass | 126.05932639 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Complexity | 87.1 |

| XLogP3 | -0.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Synthesis and Reactivity

This compound is not commonly available from major suppliers as a stock chemical and is typically synthesized for specific research needs. A prevalent and logical synthetic route is the chemical reduction of the corresponding nitrile, 5-Fluoro-2-pyridinecarbonitrile, which is a commercially available starting material.[2]

Common reduction methods for converting aromatic nitriles to benzylamines include catalytic hydrogenation (e.g., H₂ over Palladium on carbon or Raney Nickel) or chemical reduction using metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with a catalyst.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a cyanopyridine to its corresponding aminomethylpyridine using lithium aluminum hydride. Note: This procedure is adapted from standard organic chemistry methods and should be performed with appropriate safety precautions in a controlled laboratory environment.

Objective: To synthesize this compound via the reduction of 5-Fluoro-2-pyridinecarbonitrile.

Materials:

-

5-Fluoro-2-pyridinecarbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 5-Fluoro-2-pyridinecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular precipitate should form.

-

Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF or EtOAc. Combine the filtrate and the washings.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in DCM or EtOAc and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude this compound by silica gel column chromatography or vacuum distillation to obtain the final product.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for this compound are not widely available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Couplings |

| ¹H NMR | ~8.3 (d) | H6 proton, doublet due to coupling with H4. |

| ~7.6 (td) | H4 proton, triplet of doublets due to coupling with H3 and F. | |

| ~7.4 (dd) | H3 proton, doublet of doublets due to coupling with H4. | |

| ~3.9 (s) | CH₂ (aminomethyl) protons, singlet. | |

| ~1.8 (s, broad) | NH₂ protons, broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | ~163 (d) | C2 carbon, doublet due to C-F coupling. |

| ~157 (d) | C5 carbon, large doublet due to direct C-F coupling. | |

| ~148 (d) | C6 carbon, small doublet due to C-F coupling. | |

| ~136 (d) | C4 carbon, doublet due to C-F coupling. | |

| ~122 (d) | C3 carbon, doublet due to C-F coupling. | |

| ~48 | CH₂ (aminomethyl) carbon. | |

| ¹⁹F NMR | -120 to -145 | A single resonance, likely a triplet of doublets due to coupling with H4 and H6. |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic C-F bond.

-

N-H stretch: A medium to weak doublet in the range of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the CH₂ group.

-

N-H bend (scissoring): A medium to strong band around 1600-1650 cm⁻¹.

-

C=C and C=N stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-F stretch: A strong, characteristic band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 126. A prominent fragment would likely be the loss of the amino group (M-16), resulting in a peak at m/z 110. The pyridyl-CH₂⁺ fragment (m/z 110) would be a major ion.

Biological and Chemical Significance

Fluorine-containing pyridine derivatives are a cornerstone of modern drug discovery. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile intermediate, providing a reactive primary amine handle for coupling reactions (e.g., amide bond formation, reductive amination) to build more complex molecular architectures. It is a key building block for synthesizing inhibitors, agonists, or antagonists for various biological targets.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-Depth Technical Guide to the Synthesis of (5-Fluoropyridin-2-yl)methanamine from 2-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of (5-Fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-fluoropyridine. The synthesis involves a Sandmeyer-type cyanation followed by the reduction of the resulting nitrile. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and a summary of quantitative data.

Synthetic Strategy Overview

The conversion of 2-amino-5-fluoropyridine to this compound is achieved through a two-step process:

-

Step 1: Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-amino-5-fluoropyridine is first converted into a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, where the diazonium group is displaced by a cyanide group, yielding 2-cyano-5-fluoropyridine.

-

Step 2: Reduction of the Cyano Group: The nitrile functional group of 2-cyano-5-fluoropyridine is subsequently reduced to a primary amine, affording the target compound, this compound. This reduction can be effectively carried out using catalytic hydrogenation or a chemical reducing agent.

Figure 1: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-5-fluoropyridine via Sandmeyer-Type Reaction

This procedure details the conversion of the amino group to a cyano group. While a direct Sandmeyer reaction using copper(I) cyanide is a standard approach, a reliable two-step diazotization-fluorodediazoniation-cyanation sequence is presented here based on available literature for a closely related substrate. This method avoids the direct handling of large quantities of toxic cyanide salts in the diazotization step.

2.1.1. Formation of the Diazonium Tetrafluoroborate Salt

This initial part of the procedure involves the formation of a stable diazonium salt.

Materials:

-

2-Amino-5-fluoropyridine

-

40% Fluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Ice

Procedure:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 175 mL of 40% (1.05 mol) fluoroboric acid.

-

With stirring, add 38.6 g (0.3 mol) of 2-amino-5-fluoropyridine in portions.

-

Cool the resulting mixture in an ice-salt bath to a temperature between -10 °C and -5 °C.

-

Slowly add a saturated aqueous solution of 21.6 g (0.315 mol) of sodium nitrite via the dropping funnel, ensuring the temperature is maintained between -10 °C and -5 °C.

-

After the addition is complete, continue stirring the mixture for 1 hour at the same temperature. A white solid precipitate of the diazonium salt will form.

-

For complete precipitation, store the reaction mixture in a refrigerator overnight.

-

Collect the precipitated diazonium salt by vacuum filtration.

-

Wash the solid with cold anhydrous ether and then cold anhydrous ethanol until it is nearly colorless.

-

Dry the diazonium salt in a vacuum oven to a constant weight.

2.1.2. Thermal Decomposition and Cyanation

The isolated diazonium salt is then converted to the nitrile.

Materials:

-

2-((5-Fluoropyridin-2-yl)diazenyl)pyridin-2-amine tetrafluoroborate (from previous step)

-

Petroleum ether

-

Ammonia water

-

Anhydrous sodium carbonate

Procedure:

-

In a four-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of petroleum ether.

-

Add the dried diazonium salt in multiple portions.

-

Slowly heat the flask to 80 °C and maintain it at reflux for approximately 30 minutes. The diazonium salt will decompose, releasing nitrogen gas and boron trifluoride (white smoke).

-

Continue refluxing for an additional 30 minutes to ensure complete decomposition.

-

Cool the reaction mixture and adjust the pH to approximately 7 with ammonia water.

-

Separate the organic layer. The aqueous layer can be heated to 80 °C to decompose any remaining diazonium salt, neutralized with anhydrous sodium carbonate, and then subjected to steam distillation to recover any additional product.

-

Combine the organic layers and the distilled organic phase. The resulting product is 2-cyano-5-fluoropyridine. Further purification can be achieved by distillation or chromatography if necessary. A reported yield for a similar process is 64%.[1]

Table 1: Summary of Quantitative Data for Step 1

| Parameter | Value |

| Starting Material | 2-Amino-5-fluoropyridine |

| Intermediate | 2-Cyano-5-fluoropyridine |

| Key Reagents | HBF₄, NaNO₂ |

| Reaction Temperature | -10 to -5 °C (Diazotization), 80 °C (Decomposition) |

| Reported Yield (similar process) | 64% |

Step 2: Synthesis of this compound by Reduction of 2-Cyano-5-fluoropyridine

Two effective methods for the reduction of the cyano group are presented below: catalytic hydrogenation and chemical reduction with lithium aluminum hydride.

2.2.1. Method A: Catalytic Hydrogenation using Raney® Nickel

This method utilizes a heterogeneous catalyst and hydrogen gas for the reduction.

Materials:

-

2-Cyano-5-fluoropyridine

-

Raney® Nickel (activated)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

Procedure:

-

Prepare a slurry of Raney® Nickel in methanol or ethanol in a hydrogenation vessel.

-

Add a solution of 2-cyano-5-fluoropyridine in the same solvent to the vessel. The addition of ammonia can help to minimize the formation of secondary amine byproducts.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

2.2.2. Method B: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

This method employs a powerful chemical reducing agent.

Materials:

-

2-Cyano-5-fluoropyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-cyano-5-fluoropyridine in the same anhydrous solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the dried solution under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Table 2: Summary of Quantitative Data for Step 2

| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction |

| Starting Material | 2-Cyano-5-fluoropyridine | 2-Cyano-5-fluoropyridine |

| Product | This compound | This compound |

| Key Reagents/Catalyst | Raney® Nickel, H₂ | LiAlH₄ |

| Typical Solvent | Methanol or Ethanol | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 50-80 °C | Reflux |

| Pressure (Method A) | 50-100 psi | N/A |

| Yield | Typically high (>80%) | Typically high (>80%) |

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, from starting material to the final purified product.

Figure 2: Detailed experimental workflow.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2-amino-5-fluoropyridine. The choice between catalytic hydrogenation and chemical reduction for the second step will depend on the available equipment and the desired scale of the reaction. Both methods are known to provide high yields of the target compound. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the final product in high purity, suitable for applications in drug discovery and development.

References

In-Depth Technical Guide: (5-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Fluoropyridin-2-yl)methanamine, a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its IUPAC name and synonyms, and presents available data on its physicochemical properties. Furthermore, it outlines a synthetic protocol for a closely related precursor and discusses the broader context of fluorinated pyridines in pharmaceutical research.

Chemical Identity and Properties

This compound is a substituted pyridine ring with a fluoromethylamine group. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-FLUORO-2-PYRIDINEMETHANAMINE, 2-(Aminomethyl)-5-fluoropyridine, (5-fluoro-2-pyridyl)methanamine | [1] |

| CAS Number | 561297-96-9 | [1] |

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 97% |

Synthesis and Experimental Protocols

Synthesis of 2-Amino-5-fluoropyridine

A prevalent method for the synthesis of 2-amino-5-fluoropyridine involves a multi-step process starting from 2-aminopyridine. The key transformation is the introduction of the fluorine atom via a diazotization-fluorination reaction (Balz-Schiemann reaction).

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

This protocol is adapted from literature procedures for the synthesis of 2-amino-5-fluoropyridine.

-

Step 1: Acetylation of 2-aminopyridine: 2-aminopyridine is reacted with acetic anhydride to protect the amino group.

-

Step 2: Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 5-position of the pyridine ring.

-

Step 3: Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst.

-

Step 4: Diazotization: The resulting 2-acetamido-5-aminopyridine is treated with a nitrite source in the presence of a fluorine-containing acid (e.g., fluoroboric acid) to form a diazonium salt.

-

Step 5: Fluorination (Balz-Schiemann Reaction): The diazonium salt is then heated, leading to the replacement of the diazonium group with a fluorine atom.

-

Step 6: Hydrolysis: The acetyl protecting group is removed by hydrolysis to yield the final product, 2-amino-5-fluoropyridine.

Logical Workflow for the Synthesis of 2-Amino-5-fluoropyridine

Caption: Synthesis workflow for 2-amino-5-fluoropyridine.

Role in Drug Discovery and Potential Applications

Fluorine-containing compounds are of significant interest in drug discovery due to the unique properties that the fluorine atom imparts to a molecule. The introduction of fluorine can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have shown anti-mycobacterial activity.

References

Spectroscopic Characterization of (5-Fluoropyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

(5-Fluoropyridin-2-yl)methanamine, with the molecular formula C₆H₇FN₂, is a substituted pyridine ring bearing a fluoromethylamine group. The presence of the fluorine atom and the pyridine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | PubChem[1] |

| Molecular Weight | 126.13 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 561297-96-9 | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and fragmentation principles and by analogy to closely related structures such as 2-amino-5-fluoropyridine and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The coupling constants (J) will be indicative of the through-bond interactions between neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 |

| ~7.5 | td | 1H | H-4 |

| ~7.3 | dd | 1H | H-3 |

| ~3.9 | s | 2H | -CH₂NH₂ |

| ~1.5-2.5 (broad) | s | 2H | -CH₂NH₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

2.1.2. ¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by signals for the five carbons of the pyridine ring and one aliphatic carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JC-F).

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JC-F ≈ 240 Hz) | C-5 |

| ~155 | C-2 |

| ~140 (d, ³JC-F ≈ 10 Hz) | C-6 |

| ~125 (d, ²JC-F ≈ 20 Hz) | C-4 |

| ~122 (d, ⁴JC-F ≈ 5 Hz) | C-3 |

| ~45 | -CH₂NH₂ |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (amine) |

| 3000-3100 | Medium | C-H stretching (aromatic) |

| 2850-2960 | Medium | C-H stretching (aliphatic) |

| ~1600 | Strong | C=N and C=C stretching (pyridine ring) |

| ~1500 | Strong | C=C stretching (pyridine ring) |

| 1200-1300 | Strong | C-F stretching |

| 1000-1200 | Strong | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 110 | [M - NH₂]⁺ |

| 99 | [M - HCN]⁺ |

| 79 | [C₅H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition (ESI-MS Example):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data is currently limited, the predicted data and generalized experimental protocols offered herein serve as a valuable resource for researchers working with this and related fluoropyridine compounds. The application of these spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of novel chemical entities in the drug discovery and development pipeline.

References

Technical Guide: Safety and Handling of (5-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data and general safety principles for handling hazardous chemicals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) specific to this compound. Always consult the most current SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

(5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

Table 1: GHS Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

Corrosion: (GHS05)

-

Health Hazard/Hazardous to the Ozone Layer: (GHS07) - for respiratory irritation

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes available computed data.

Table 2: Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| Appearance | Not specified (likely a liquid or solid) |

| Boiling Point | 181.6±25.0 °C (Predicted) |

| Density | 1.180±0.06 g/cm3 (Predicted) |

| pKa | 8.30±0.39 (Predicted) |

Experimental Protocols: Safe Handling and Storage

Given the corrosive and irritant nature of this compound, strict adherence to the following protocols is mandatory. These are based on best practices for handling similar hazardous chemicals.[2][3][4][5][6]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The minimum required PPE includes:

-

Eye and Face Protection: Chemical safety goggles and a face shield must be worn when there is a risk of splashing.[2]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for integrity before use.[2]

-

Respiratory Protection: All handling of this compound that may generate aerosols, vapors, or dust must be conducted in a certified chemical fume hood.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Figure 1: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Storage

-

Store containers in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed to prevent the release of vapors.

-

Store away from incompatible materials, such as strong oxidizing agents.[7]

-

Given its corrosive nature, store below eye level and in secondary containment to prevent the spread of material in case of a leak.[2]

Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[9]

-

Never dispose of this chemical down the drain or in regular trash.[9]

-

Contaminated materials, such as gloves and absorbent pads, must also be disposed of as hazardous waste.[9]

Emergency Procedures

Spills

In the event of a spill, the primary responsibility is to ensure the safety of all personnel.

Figure 2: General workflow for responding to a chemical spill.

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Report the incident to your supervisor.

Large Spills:

-

Evacuate the area immediately.[10]

-

Alert others and your supervisor.

-

If the spill is flammable, remove all ignition sources.

-

Close the doors to the affected area to contain vapors.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Exposure

Immediate action is critical in the event of personal exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. A safety shower should be used for large area exposures.[11][13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Toxicology

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its corrosive and irritant properties. All personnel must be thoroughly trained on its hazards and the appropriate safety protocols before commencing any work. Adherence to the guidelines outlined in this document, in conjunction with a specific and current Safety Data Sheet and institutional safety policies, is essential for maintaining a safe research environment.

References

- 1. This compound | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 3. eng.uwo.ca [eng.uwo.ca]

- 4. research.arizona.edu [research.arizona.edu]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. sites.rowan.edu [sites.rowan.edu]

- 7. fishersci.ch [fishersci.ch]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. benchchem.com [benchchem.com]

- 10. cws.auburn.edu [cws.auburn.edu]

- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

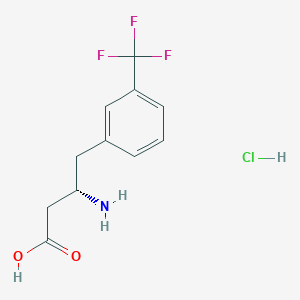

The Strategic Role of Fluorine in Enhancing the Potency of Pyridylmethanamine Derivatives as Monoamine Oxidase B Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide delves into the nuanced role of fluorine in the activity of pyridylmethanamine derivatives, with a particular focus on their potent and selective inhibition of Monoamine Oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases such as Parkinson's disease.

The Impact of Fluorine on MAO-B Inhibition: A Quantitative Analysis

Recent studies on structurally related pyridazinobenzylpiperidine derivatives have provided valuable insights into the structure-activity relationship (SAR) of halogen substitution on the phenyl ring, directly informing our understanding of fluorinated pyridylmethanamines. The data presented below summarizes the inhibitory concentrations (IC50) against both MAO-A and MAO-B, highlighting the significant impact of fluorine substitution on potency and selectivity.

| Compound ID | Substituent (Position) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |

| S1 | H | > 100 | 15.23 | > 6.57 |

| S2 | 2-F | > 100 | 12.87 | > 7.77 |

| S3 | 3-F | > 100 | 8.45 | > 11.83 |

| S4 | 4-F | > 100 | 10.12 | > 9.88 |

| S5 | 3-Cl | 3.857 | 0.203 | 19.00 |

| S6 | 4-Cl | > 100 | 9.87 | > 10.13 |

| S7 | 4-Br | > 100 | 11.25 | > 8.89 |

| S8 | 4-CH3 | > 100 | 14.32 | > 6.98 |

| S9 | 4-OCH3 | > 100 | 9.54 | > 10.48 |

| S16 | 2-CN | > 100 | 0.979 | > 102.15 |

Data sourced from a study on pyridazinobenzylpiperidine derivatives, which are structurally analogous to pyridylmethanamines.[1][2]

The data clearly indicates that the introduction of a fluorine atom, particularly at the 3-position of the phenyl ring (Compound S3 ), leads to a significant enhancement in MAO-B inhibitory activity compared to the unsubstituted analog (Compound S1 ). While the 3-chloro substitution (Compound S5 ) yields the most potent inhibitor in this series, the fluorinated analogs consistently demonstrate high potency and selectivity for MAO-B over MAO-A.[1][2] This selectivity is a critical attribute for therapeutic agents targeting Parkinson's disease, as MAO-A inhibition is associated with undesirable side effects.[3]

The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contribute to these favorable pharmacological effects.[4][5] Fluorine substitution can influence the conformation of the molecule, enhance its binding affinity to the active site of MAO-B, and improve its metabolic stability, thereby increasing its overall potency and duration of action.[4][6]

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible evaluation of compound activity. The following section details a standard experimental protocol for determining the in vitro inhibitory activity of pyridylmethanamine derivatives against MAO-A and MAO-B.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B enzymes.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Test compounds (pyridylmethanamine derivatives) dissolved in DMSO

-

Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Reaction:

-

In a 96-well microplate, add the phosphate buffer, enzyme solution, and the test compound or reference inhibitor.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate kynuramine.

-

-

Measurement:

-

The enzymatic reaction leads to the deamination of kynuramine, which can be monitored by measuring the increase in fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Record the fluorescence intensity at regular intervals for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Molecular Landscape

To better understand the biological context and experimental processes, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: MAO-B metabolic pathway and its inhibition by a fluorinated pyridylmethanamine derivative.

Caption: General experimental workflow for an in vitro MAO-B inhibition assay.

Conclusion

The strategic incorporation of fluorine into the pyridylmethanamine scaffold represents a highly effective approach for developing potent and selective MAO-B inhibitors. The quantitative data and structure-activity relationships discussed in this guide underscore the importance of fluorine's unique physicochemical properties in enhancing biological activity. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative diseases. Further exploration of fluorinated pyridylmethanamine derivatives holds significant promise for the identification of next-generation drug candidates with improved efficacy and safety profiles.

References

- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

Commercial Availability and Synthetic Insights for (5-Fluoropyridin-2-yl)methanamine: A Technical Guide for Researchers

(5-Fluoropyridin-2-yl)methanamine is a key building block for researchers in drug discovery and medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable scaffold in the design of novel drugs.[1] This technical guide provides an in-depth overview of the commercial availability of this compound and its common salt forms, alongside a detailed, representative synthetic protocol.

Commercial Availability

This compound is commercially available from various chemical suppliers, primarily as the free base or as its hydrochloride and dihydrochloride salts. These forms offer researchers flexibility in terms of solubility and handling for subsequent synthetic transformations. The compound is typically offered in research-grade purities, suitable for a wide range of laboratory applications.

| Compound Name | CAS Number | Typical Purity | Form | Notes |

| This compound | 561297-96-9 | ≥98% | Liquid/Solid | Free base form. |

| This compound hydrochloride | 1228788-32-6 | ≥95% | Solid | Hydrochloride salt. |

| This compound dihydrochloride | 859164-78-6 | ≥95% | Solid | Dihydrochloride salt.[2] |

A non-exhaustive list of suppliers includes Alchem Pharmtech, BLD Pharm, and others who offer this compound in various quantities.[2][3] Researchers are advised to consult specific supplier websites for the most current information on availability, pricing, and safety data sheets.

Synthetic Pathway and Experimental Protocols

The most common and direct synthetic route to this compound involves the reduction of the corresponding nitrile, 2-cyano-5-fluoropyridine. This transformation is a well-established method for the preparation of aminomethylpyridines.[4][5] While various reducing agents can be employed, catalytic hydrogenation is a frequently utilized method due to its efficiency and cleaner reaction profiles.

Below is a representative experimental protocol for the synthesis of this compound from 2-cyano-5-fluoropyridine via catalytic hydrogenation. This protocol is based on general procedures described in the literature for the reduction of substituted cyanopyridines.[4][5]

Synthesis of this compound via Catalytic Hydrogenation of 2-Cyano-5-fluoropyridine

Materials:

-

2-Cyano-5-fluoropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 2-cyano-5-fluoropyridine (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of palladium relative to the substrate) to the solution.

-

Acidification (Optional but Recommended): To prevent side reactions and catalyst poisoning, add a stoichiometric amount of concentrated hydrochloric acid to the reaction mixture. This will form the ammonium salt in situ.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Basification and Extraction: To isolate the free amine, dissolve the residue in water and basify the solution with a sodium hydroxide solution until a pH of >10 is reached. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as the final product.

-

Purification (Optional): If necessary, the crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Application in Drug Discovery: A Synthetic Example

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine derivatives, which have been investigated for their anti-mycobacterial activity.[6] In this context, the primary amine of this compound acts as a nucleophile to displace a leaving group on the pyrazolopyrimidine core, thereby introducing the fluorinated pyridine motif into the final molecule.

Caption: Synthetic pathway of this compound and its subsequent use in drug discovery.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 859164-78-6|this compound dihydrochloride|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Synthesis of (5-Fluoropyridin-2-yl)methanamine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (5-Fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of 5-fluoropicolinaldehyde using ammonia as the nitrogen source. This method offers a reliable and efficient route to the desired primary amine. The protocols provided herein are based on established general procedures for reductive amination and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine. This methodology is widely employed in the pharmaceutical industry due to its operational simplicity and broad substrate scope. This application note focuses on the synthesis of this compound, a key intermediate for the preparation of various biologically active molecules. The described protocol utilizes the reductive amination of commercially available 5-fluoropicolinaldehyde.

Reaction Scheme

The synthesis of this compound proceeds via the following reaction:

Scheme 1: Reductive Amination of 5-Fluoropicolinaldehyde

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 5-Fluoropicolinaldehyde | C₆H₄FNO | 125.10 | Starting Material (Aldehyde) |

| Ammonia | NH₃ | 17.03 | Amine Source |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |

| This compound | C₆H₇FN₂ | 126.13 | Product |

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via reductive amination. The procedure is adapted from a general gram-scale reductive amination protocol.[2]

Materials and Reagents:

-

5-Fluoropicolinaldehyde

-

Ammonia solution (e.g., 7N in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-fluoropicolinaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Amine: Add a solution of ammonia in methanol (e.g., 7N solution, 1.1 - 1.5 eq) to the stirred solution of the aldehyde.

-

Imine Formation: Allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.

-

Ammonia solutions are corrosive and have a strong odor. Handle in a fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

Experimental Protocols for N-Alkylation of (5-Fluoropyridin-2-yl)methanamine

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Fluoropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. Its primary amine functionality serves as a key handle for structural modification through N-alkylation, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed to be readily implemented in a standard organic chemistry laboratory setting.

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are presented:

-

Reductive Amination: This is a two-step, one-pot process that involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone. The subsequent in-situ reduction of the imine with a mild reducing agent, such as sodium triacetoxyborohydride, yields the desired N-alkylated secondary amine. This method is often preferred for its high selectivity towards mono-alkylation and its tolerance of a wide range of functional groups.

-

Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct coupling of the amine with an alkyl halide in the presence of a base. While a straightforward approach, this method can sometimes lead to overalkylation, resulting in the formation of tertiary amines and quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of aminopyridines using the described methods. It is important to note that optimal conditions for this compound may require some optimization.

Table 1: Reductive Amination of Aminopyridines with Aldehydes

| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 4-8 | 80-90 |

| Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 5-10 | 75-85 |

| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 |

Table 2: Direct N-Alkylation of Aminopyridines with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |

| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

-

This compound

-

Aldehyde (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DCE (to make a 0.1-0.2 M solution).

-

Add the aldehyde (1.0 - 1.2 equivalents) to the stirred solution at room temperature.

-

Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Inert gas (Nitrogen or Argon)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the base (e.g., K₂CO₃, 1.5 equivalents), and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Visualizations

Caption: Workflow for N-alkylation via Reductive Amination.

Caption: Workflow for N-alkylation via Direct Alkylation.

Application Notes: Synthesis of Potent Kinase Inhibitors Using (5-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoropyridin-2-yl)methanamine is a key building block in the synthesis of a novel class of imidazopyridine-based kinase inhibitors. The unique structural and electronic properties of the 5-fluoropyridine moiety contribute significantly to the potency and selectivity of the final inhibitor compounds. These inhibitors have shown promising activity against Janus kinases (JAKs), a family of tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making JAK inhibitors a significant area of therapeutic interest.

This document provides detailed application notes and protocols for the synthesis and application of kinase inhibitors derived from this compound, with a focus on JAK inhibitors.

Kinase Targets and Signaling Pathways

The primary targets of the imidazopyridine derivatives synthesized from this compound are members of the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a crucial cascade for numerous cytokines and growth factors, regulating processes such as cell growth, differentiation, and immune response.

Upon cytokine binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. The imidazopyridine-based inhibitors competitively bind to the ATP-binding site of JAKs, preventing their phosphorylation activity and thereby blocking the downstream signaling cascade.

Data Presentation

The following table summarizes the structure of a representative JAK inhibitor synthesized using this compound, as described in patent literature. While specific IC50 values for this exact compound are not publicly available, the patent discloses that compounds of this class are potent JAK inhibitors.

| Compound ID | Structure | Target Kinase(s) | Activity |

| JAKi-1 | N-((5-fluoropyridin-2-yl)methyl)-3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine | JAK family | Active as a JAK inhibitor |

Note: The activity is qualitatively described as "potent JAK inhibitors" in the source patent (WO2011076419A1). Specific quantitative IC50 data is not provided in the public domain.

Experimental Protocols

The following protocols are based on the synthesis of imidazopyridine-based JAK inhibitors.

General Synthetic Workflow

The synthesis of the target kinase inhibitors involves a multi-step process, starting from commercially available materials and incorporating the this compound moiety in a key nucleophilic substitution step.

Protocol 1: Synthesis of N-((5-fluoropyridin-2-yl)methyl)-3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine (JAKi-1)

This protocol details the synthesis of a representative imidazopyridine-based JAK inhibitor.

Materials:

-

3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine

-

This compound dihydrochloride

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., filtration apparatus, rotary evaporator)

Procedure:

-

To a stirred suspension of 3-(4-chloro-5-nitropyrimidin-2-yl)-6-fluoroimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diisopropylethylamine (5.0 equiv).

-

Add this compound dihydrochloride (1.6 equiv) to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add water to the residue to induce precipitation.

-

Filter the resulting suspension to collect the solid product.

-

Wash the solid with water and dry under vacuum to yield the final product.

This protocol is adapted from the general procedure described in patent WO2011076419A1.

Conclusion